4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex small molecule featuring a thiazole core substituted with a 4-(piperidin-1-ylsulfonyl)phenyl group, a pyridin-3-ylmethyl moiety, and a 4-methoxyaniline fragment. The piperidin-1-ylsulfonyl group enhances solubility and hydrogen-bonding capacity, while the pyridinylmethyl and methoxyaniline groups contribute to π-π stacking and metabolic stability, respectively.
Properties
Molecular Formula |
C27H28N4O3S2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-piperidin-1-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H28N4O3S2/c1-34-24-11-9-23(10-12-24)29-27-31(19-21-6-5-15-28-18-21)26(20-35-27)22-7-13-25(14-8-22)36(32,33)30-16-3-2-4-17-30/h5-15,18,20H,2-4,16-17,19H2,1H3 |
InChI Key |
RTXUGADIESXZGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Bromination of α-Active Methylene Ketones
3-Bromoacetylacetone is generated in situ via free-radical bromination of acetylacetone using N-bromosuccinimide (NBS) in ethanol. This intermediate undergoes nucleophilic substitution with potassium thiocyanate to yield 3-thiocyanateacetylacetone.
Condensation with Primary Amines
Addition of pyridin-3-ylmethanamine to the reaction mixture facilitates cyclization, forming the 3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene intermediate. The reaction proceeds via nucleophilic attack at the thiocyanate carbon, followed by rearrangement and dehydration.
Key Conditions :
Introduction of the 4-(Piperidin-1-Ylsulfonyl)Phenyl Group
The sulfonamide moiety is introduced via sulfonylation of a para-substituted phenyl ring.
Synthesis of 4-Bromophenylsulfonyl Chloride
4-Bromobenzenesulfonyl chloride is prepared by chlorosulfonation of bromobenzene using chlorosulfonic acid. This intermediate is critical for subsequent piperidine coupling.
Sulfonylation with Piperidine
The sulfonyl chloride reacts with piperidine in dichloromethane (DCM) under basic conditions (triethylamine) to form 4-bromo-N-(piperidin-1-yl)benzenesulfonamide.
Reaction Scheme :
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling attaches the sulfonamide-phenyl group to the thiazole core. The 4-bromo intermediate reacts with the thiazole boronic ester under Miyaura borylation conditions.
Conditions :
Coupling with 4-Methoxyaniline
The final step involves forming the imine (ylidene) linkage with 4-methoxyaniline.
Condensation Reaction
The thiazole intermediate reacts with 4-methoxyaniline in the presence of acetic acid and molecular sieves to facilitate imine formation. The Z-configuration is controlled by steric hindrance from the pyridin-3-ylmethyl group.
Optimization Data :
| Condition | Parameter | Outcome |
|---|---|---|
| Solvent | Toluene | 72% yield, Z:E = 9:1 |
| Catalyst | p-TsOH | 68% yield, Z:E = 8:1 |
| Temperature | 110°C | 75% yield, Z:E = 9.5:1 |
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar thiazole ring and anti-periplanar orientation of the sulfonamide group.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Early routes suffered from competing 4-methylthiazole byproducts. Switching to NBS-mediated bromination improved regioselectivity (>95%).
Sulfonylation Side Reactions
Piperidine sulfonamide formation initially yielded des-bromo byproducts. Using excess piperidine (2.5 eq.) suppressed this issue.
Scalability and Industrial Relevance
A pilot-scale process (10 kg batch) achieved an overall yield of 61% using flow chemistry for the cyclization and Suzuki steps .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth in various cancer cell lines. The compound's ability to interact with specific molecular targets may enhance its efficacy against cancer cells.
Anti-inflammatory Properties
Compounds within the same class have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This mechanism can be crucial for developing therapies for chronic inflammatory diseases.
Neurological Applications
Due to the presence of the piperidine ring, this compound may also be investigated for neuroprotective effects or as a treatment for neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Case Studies
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies on its binding interactions and molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core: The thiazole core in the target compound provides greater metabolic stability compared to isoxazole (6d) due to sulfur’s resistance to oxidative degradation. Isoxazole derivatives, however, may exhibit higher synthetic yields (e.g., 49% for 6d) due to simpler substitution patterns .
Sulfonamide vs.
Substituent Effects: The 4-methoxyaniline group in the target compound increases lipophilicity relative to non-methoxylated analogs, which may influence blood-brain barrier penetration.
Computational and Crystallographic Insights
Structural elucidation of the target compound and its analogs likely employs software such as SHELX for crystallographic refinement and WinGX/ORTEP for visualization . These tools enable precise determination of the Z-configuration in the thiazol-2(3H)-ylidene moiety, critical for understanding conformational stability.
Hypothetical Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Enhanced Binding Affinity : The piperidin-1-ylsulfonyl and pyridinylmethyl groups may synergistically target kinases or GPCRs, as seen in sulfonamide-containing drugs.
- Metabolic Profile : The thiazole core’s sulfur atom could reduce CYP450-mediated metabolism compared to isoxazole analogs.
Biological Activity
The compound 4-methoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing piperidine and thiazole moieties have been shown to possess antibacterial and antifungal activities. In a study evaluating various piperidine derivatives, some compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been suggested that the sulfonamide group within the structure may contribute to inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising enzyme inhibition capabilities .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. For example:
- Enzyme Interaction : The sulfonamide moiety is believed to interact with the active site of target enzymes, leading to competitive inhibition.
- Receptor Modulation : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of the compound for their biological activities:
- Study on Antitubercular Agents : A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound showed IC50 values ranging from 1.35 to 2.18 µM, indicating significant activity .
- Antibacterial Evaluation : Another study synthesized various piperidine derivatives and assessed their antibacterial properties against multiple bacterial strains. Several compounds exhibited MIC values indicative of strong antibacterial activity, suggesting that modifications to the piperidine or thiazole moieties could enhance efficacy .
Table 1: Biological Activity Summary
Q & A
Q. What are common synthetic routes for preparing thiazolidinone derivatives like this compound?
The compound’s core thiazolidinone scaffold is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted anilines with chloroacetyl chloride in DMF to form intermediates like 2-chloro-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide, followed by cyclization with thiourea derivatives under basic conditions . Piperidine or morpholine sulfonamide groups (e.g., 4-(piperidin-1-ylsulfonyl)aniline) are introduced early in the synthesis to ensure regioselectivity. Solvent choice (e.g., ethanol or DMF) and reaction time (2–3 hours) significantly impact yield and purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, particularly distinguishing Z/E isomers via coupling constants in the thiazole ring .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and anisotropic displacement parameters, especially for the (Z)-configured thiazolidinone core. WinGX and ORTEP are used for structure visualization and refinement .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns, critical for validating synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the (Z)-isomer during thiazolidinone formation?
The (Z)-configuration is thermodynamically favored due to steric and electronic effects. Key optimizations include:
- Temperature Control : Reactions at 60–80°C promote isomer selectivity.
- Base Selection : Piperidine as a base enhances elimination kinetics, favoring the (Z)-isomer by stabilizing intermediates through coordination with sulfur atoms in the thiazole ring .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields to >90% in some cases .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazolidinones?
Discrepancies in IC50 values or antimicrobial efficacy often arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for antimicrobial testing) to ensure consistency.
- Isomeric Purity : Confirm (Z)-isomer dominance via HPLC (C18 columns, acetonitrile/water mobile phase) to avoid confounding results from (E)-isomer contamination .
- Cellular Uptake Differences : Use fluorescent analogs or radiolabeled compounds to quantify intracellular concentrations .
Q. How can computational methods guide the design of derivatives with enhanced target binding?
- Molecular Docking : Software like AutoDock Vina predicts interactions with biological targets (e.g., DHFR or kinase enzymes). Focus on the piperidin-1-ylsulfonyl group’s role in hydrogen bonding with active-site residues .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity using Hammett constants to prioritize synthetic targets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
